Cas no 91430-26-1 (4-isobutoxybenzohydrazide)

4-isobutoxybenzohydrazide Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-methylpropoxy)benzohydrazide
- 4-Isobutoxybenzohydrazide
- 4-ISOBUTOXY-BENZOIC ACID HYDRAZIDE
- 4-Isobutyloxy-benzoesaeurehydrazid
- A843906
- AKOS000122591
- EN300-04343
- Z56862726
- SB86469
- FT-0678127
- VWC
- MFCD00455386
- CS-0219566
- 91430-26-1
- SR-01000036903
- SR-01000036903-1
- HMS1782N13
- VS-04267
- Oprea1_257557
- DTXSID70366261
- STK327506
- ALBB-002473
- BBL014319
- 4-isobutoxybenzohydrazide
-
- MDL: MFCD00455386
- Inchi: InChI=1S/C11H16N2O2/c1-8(2)7-15-10-5-3-9(4-6-10)11(14)13-12/h3-6,8H,7,12H2,1-2H3,(H,13,14)
- InChI Key: BMAFPTCNYPHNMO-UHFFFAOYSA-N
- SMILES: CC(C)COC1=CC=C(C=C1)C(=O)NN
Computed Properties
- Exact Mass: 208.12100
- Monoisotopic Mass: 208.121
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.4A^2
- XLogP3: 1.6
Experimental Properties
- Density: 1.091
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.533
- PSA: 64.35000
- LogP: 2.41610
4-isobutoxybenzohydrazide Security Information
4-isobutoxybenzohydrazide Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
4-isobutoxybenzohydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM114159-10g |
4-isobutoxybenzohydrazide |
91430-26-1 | 95% | 10g |
$720 | 2024-07-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290236-5g |
4-(2-Methylpropoxy)benzohydrazide |
91430-26-1 | 97% | 5g |
¥5306.00 | 2024-04-25 | |
abcr | AB378371-500 mg |
4-(2-Methylpropoxy)benzohydrazide |
91430-26-1 | 500MG |
€195.40 | 2023-02-03 | ||
Enamine | EN300-04343-0.1g |
4-(2-methylpropoxy)benzohydrazide |
91430-26-1 | 95.0% | 0.1g |
$26.0 | 2025-02-21 | |
Enamine | EN300-04343-0.25g |
4-(2-methylpropoxy)benzohydrazide |
91430-26-1 | 95.0% | 0.25g |
$37.0 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290236-10g |
4-(2-Methylpropoxy)benzohydrazide |
91430-26-1 | 97% | 10g |
¥10598.00 | 2024-04-25 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024017-500mg |
4-Isobutoxybenzohydrazide |
91430-26-1 | 500mg |
584.0CNY | 2021-07-10 | ||
Enamine | EN300-04343-1.0g |
4-(2-methylpropoxy)benzohydrazide |
91430-26-1 | 95.0% | 1.0g |
$75.0 | 2025-02-21 | |
Chemenu | CM114159-5g |
4-isobutoxybenzohydrazide |
91430-26-1 | 95% | 5g |
$420 | 2024-07-20 | |
A2B Chem LLC | AD09203-1g |
4-Isobutoxybenzohydrazide |
91430-26-1 | 1g |
$56.00 | 2024-07-18 |
4-isobutoxybenzohydrazide Related Literature
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
7. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
Additional information on 4-isobutoxybenzohydrazide
Professional Introduction to 4-isobutoxybenzohydrazide (CAS No. 91430-26-1)
4-isobutoxybenzohydrazide, identified by the Chemical Abstracts Service Number (CAS No.) 91430-26-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its isobutoxy and benzohydrazide functional groups, exhibits a unique structural framework that makes it a valuable intermediate in the synthesis of various bioactive molecules. The isobutoxy moiety contributes to the lipophilicity of the molecule, while the benzohydrazide group opens up possibilities for further chemical modifications, including condensation reactions with carbonyl compounds to form hydrazones, which are pivotal in drug development.
The relevance of 4-isobutoxybenzohydrazide in contemporary research is underscored by its potential applications in the design of novel therapeutic agents. Recent studies have highlighted its role as a precursor in the synthesis of heterocyclic compounds, which are widely recognized for their pharmacological properties. For instance, derivatives of benzohydrazide have been explored for their antimicrobial and anti-inflammatory activities. The incorporation of the isobutoxy group into these derivatives enhances their metabolic stability and bioavailability, making them more suitable for clinical use.
In the realm of drug discovery, 4-isobutoxybenzohydrazide has been utilized in the development of small-molecule inhibitors targeting specific enzymatic pathways. One notable area of research involves its application in the synthesis of protease inhibitors, which are crucial for treating chronic diseases such as cancer and HIV/AIDS. The benzohydrazide moiety allows for selective binding to active sites of target enzymes, while the isobutoxy group improves solubility and membrane permeability. This dual functionality has been leveraged to create compounds with enhanced binding affinity and reduced off-target effects.
Moreover, the compound has shown promise in the field of neurology. Emerging research indicates that derivatives of 4-isobutoxybenzohydrazide may serve as potential candidates for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The benzohydrazide group can interact with biological targets involved in neurotransmitter pathways, while the isobutoxy moiety facilitates blood-brain barrier penetration. Preclinical studies have demonstrated that certain analogs exhibit neuroprotective effects by modulating oxidative stress and inflammation.
The synthetic versatility of 4-isobutoxybenzohydrazide also makes it a valuable tool for medicinal chemists. Its reactivity with various electrophiles allows for the construction of complex molecular architectures, enabling the exploration of diverse chemical space. This flexibility is particularly advantageous in fragment-based drug design approaches, where small molecular fragments are combined to develop lead compounds with optimized pharmacokinetic profiles. The compound's ability to undergo sequential functionalization has been instrumental in generating libraries of novel molecules for high-throughput screening.
From a computational chemistry perspective, 4-isobutoxybenzohydrazide has been subjected to detailed molecular modeling studies to elucidate its interactions with biological targets. Advanced computational techniques, such as molecular dynamics simulations and quantum mechanical calculations, have provided insights into its binding mode and energetic properties. These findings have guided rational modifications to improve potency and selectivity. The integration of experimental data with computational predictions has fostered a more efficient drug discovery pipeline.
The industrial significance of 4-isobutoxybenzohydrazide extends beyond academic research. Pharmaceutical companies have recognized its potential as a key intermediate in large-scale synthesis processes. The development of robust synthetic routes ensures a reliable supply chain for downstream applications. Continuous improvements in catalytic methods and green chemistry principles have further enhanced the sustainability of producing this compound, aligning with global efforts to minimize environmental impact.
Future directions in the study of 4-isobutoxybenzohydrazide include exploring its role in combination therapies and personalized medicine. By leveraging its structural features, researchers aim to develop multi-target directed ligands that can address complex diseases more effectively. Additionally, advances in biocatalysis may enable more efficient production methods, reducing costs and improving accessibility for therapeutic applications.
In conclusion, 4-isobutoxybenzohydrazide (CAS No. 91430-26-1) represents a fascinating compound with broad implications in pharmaceutical chemistry and medicinal biology. Its unique structural attributes and synthetic capabilities make it a cornerstone in the development of novel bioactive molecules. As research continues to uncover new applications and optimize synthetic methodologies, this compound is poised to play an increasingly vital role in addressing unmet medical needs.
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